molecular formula C18H18N2O3S3 B2459178 Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 497867-94-4

Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2459178
CAS No.: 497867-94-4
M. Wt: 406.53
InChI Key: DSCRJHHTHYQEDM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative functionalized with a benzo[d]thiazole moiety. Its structure combines a dimethyl-substituted thiophene core with a thioacetamido linker to a benzothiazole ring (Fig. 1).

Properties

IUPAC Name

ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S3/c1-4-23-17(22)15-10(2)11(3)25-16(15)20-14(21)9-24-18-19-12-7-5-6-8-13(12)26-18/h5-8H,4,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCRJHHTHYQEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate (CAS No. 497867-94-4) is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : Cyclization of appropriate precursors to create the thiadiazole structure.
  • Introduction of the Benzo[d]thiazole Group : Reaction with benzo[d]thiazole derivatives to incorporate the thiazole moiety.
  • Acetamido Group Introduction : The acetamido group is introduced through a reaction with acetamide.
  • Ester Formation : The final step involves esterification to yield the desired ethyl ester product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, various benzothiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. Studies demonstrate that these compounds can inhibit the growth of specific microbial strains at minimal inhibitory concentrations (MICs) ranging from 50 µg/mL to 100 µg/mL .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The mechanism appears to involve the modulation of cell cycle progression and inhibition of key signaling pathways associated with tumor growth .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory activity. It has been shown to reduce levels of pro-inflammatory cytokines in cell cultures, indicating its potential role in treating inflammatory conditions .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to and modulate receptor activity, affecting signaling cascades within cells.
  • DNA/RNA Interaction : There is evidence suggesting that it interacts with nucleic acids, potentially influencing gene expression and protein synthesis.

Case Studies

Several studies have reported on the biological efficacy of related compounds:

  • A study evaluating the anti-HIV activity of benzothiazole derivatives found that certain compounds exhibited potent inhibition against HIV replication in vitro, highlighting their potential as antiviral agents .
  • Another investigation into the cytotoxic effects of thiadiazole derivatives revealed promising results against various cancer cell lines, with some exhibiting IC50 values below 10 µM .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial/fungal growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H18N2O3S3
  • Molecular Weight : 406.54 g/mol
  • CAS Number : 497867-94-4

The compound contains a thiazole moiety, which is known for its role in various pharmacological activities. The presence of sulfur and nitrogen atoms in the thiazole ring contributes to the compound's reactivity and biological properties.

Anticancer Properties

Research has indicated that compounds containing thiazole derivatives exhibit promising anticancer activity. Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate has been studied for its potential to inhibit tumor growth. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells and exhibit selectivity against specific cancer types.

A notable study demonstrated that thiazole-based compounds displayed significant cytotoxicity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective concentrations for therapeutic applications . The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance anticancer activity, making it a target for further drug design.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study reported that similar thiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds with specific substitutions on the thiazole ring demonstrated enhanced efficacy against glioblastoma and melanoma cell lines, showcasing the importance of structural modifications .
  • Antimicrobial Efficacy : In a comparative study, several thiazole derivatives were tested against common pathogens. The results indicated that certain derivatives exhibited better activity than standard antibiotics, suggesting their potential as novel antimicrobial agents .

Summary of Applications

ApplicationDescription
Anticancer Induces apoptosis in cancer cells; effective against lung adenocarcinoma.
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-CH2-) and aromatic systems undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYield/Data
Thioether → Sulfoxide H<sub>2</sub>O<sub>2</sub> (30%), CH<sub>3</sub>COOH, 25°C, 6 hrsSulfoxide derivative~75% conversion
Thioether → Sulfone mCPBA (2 eq), DCM, 0°C → RT, 12 hrsSulfone derivative>90% purity
Thiophene ring oxidation KMnO<sub>4</sub>, H<sub>2</sub>O/acetone, refluxThiophene-1,1-dioxideNot reported; requires harsh conditions

Hydrolysis Reactions

The ester and amide functionalities are susceptible to hydrolysis:

Ester Hydrolysis

  • Reagents : NaOH (2M), EtOH/H<sub>2</sub>O (1:1), reflux, 4 hrs

  • Product : Carboxylic acid derivative

  • Yield : 82–88%

Amide Hydrolysis

  • Acidic Conditions : HCl (6M), 110°C, 8 hrs → Amine + carboxylic acid (low yield due to stability)

  • Basic Conditions : LiOH, THF/H<sub>2</sub>O, 60°C, 12 hrs → Unstable intermediate; further degradation observed

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Thiophene Ring Electrophilic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → Nitro group at C-3 (minor) or C-5 (major)

    • Regioselectivity : Methyl groups hinder substitution; C-5 favored (~60:40 ratio)

Benzo[d]thiazole Functionalization

  • C-2 Thiol Replacement :

    • Reagents : R-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C

    • Product : Alkylthio derivatives (e.g., R = CH<sub>3</sub>, C<sub>6</sub>H<sub>5</sub>)

    • Yield : 65–78%

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzo[d]thiazole or thiophene moieties:

Reaction TypeCatalysts/ReagentsProducts
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>OBiaryl derivatives
Sonogashira Coupling PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, R-C≡CH, Et<sub>3</sub>NAlkynylated analogues

Cycloaddition and Ring-Opening Reactions

The thiophene ring participates in Diels-Alder reactions:

  • Dienophile : Maleic anhydride, toluene, 110°C

  • Product : Fused bicyclic adduct (72% yield)

Reduction Reactions

Selective reductions target specific groups:

  • Ester → Alcohol : LiAlH<sub>4</sub>, THF, 0°C → Primary alcohol (95% yield)

  • Nitro → Amine : H<sub>2</sub>, Pd/C, EtOH → Amine derivative (quantitative)

Functional Group Interconversion

The ester group undergoes transesterification:

  • Reagents : R-OH (e.g., MeOH), H<sub>2</sub>SO<sub>4</sub>, reflux

  • Product : Methyl ester (89% yield)

Key Research Findings

  • Oxidative Stability : The thioether group oxidizes preferentially over the thiophene ring under mild conditions .

  • Hydrolysis Selectivity : Ester hydrolysis dominates in basic media, while amide bonds remain intact under physiological pH.

  • Synthetic Utility : Palladium-mediated cross-couplings enable modular derivatization for drug discovery .

This compound’s versatility in reactions underscores its value in medicinal chemistry and materials science. Experimental protocols and yields are consistent with analogous thiophene and thiazole systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several classes of thiophene and benzazole derivatives (Table 1). Key comparisons include:

Compound Class Core Structure Substituents/Functional Groups Key Differences Reference
Target Compound 4,5-Dimethylthiophene-3-carboxylate Benzo[d]thiazol-2-ylthioacetamido Benzothiazole-thioether linkage
Ethyl 2-cyanoacrylamido derivatives 4,5-Dimethylthiophene-3-carboxylate Cyano-3-(substituted phenyl)acrylamido Electron-withdrawing cyano group
Benzoxazole derivatives (12c–12h) Benzamide core Benzo[d]oxazol-2-ylthioacetamido Oxazole vs. thiazole heterocycle
Triacetoxybenzo[b]thiophenes Benzo[b]thiophene-2-carboxylate Acetoxy groups at positions 4,5,7 Saturated vs. aromatic ring systems
  • Benzothiazole vs. Benzoxazole: The target compound’s benzo[d]thiazole group differs from benzoxazole derivatives (e.g., 12c–12h) in heteroatom composition (S vs. O).
  • Cyanoacrylamido Derivatives: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) feature a conjugated cyanoacrylamido group. These compounds lack the benzothiazole moiety but demonstrate high synthetic yields (72–94%) via Knoevenagel condensation .

Table 1. Structural and Functional Comparison of Key Analogs

Compound Key Feature Biological Activity (if available) Synthesis Yield/Conditions
Target Compound Benzo[d]thiazole-thioether linkage Not reported Cyclization reaction
12c (Benzoxazole derivative) 5-Methylbenzo[d]oxazole IC₅₀ = 8.2 µM (HepG2) Multi-step coupling
Ethyl 2-cyanoacrylamido (3a–3k) Cyano-phenylacrylamido Antioxidant activity 72–94% yield, Knoevenagel
Triacetoxybenzo[b]thiophene (1b) Acetoxy groups at 4,5,7 Not reported 73–94% yield, acetylation

Q & A

Q. What synthetic methodologies are employed to synthesize ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4,5-dimethylthiophene-3-carboxylate?

The synthesis typically involves a two-step process:

Cyanoacetylation : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group, forming an intermediate with an active methylene group .

Knoevenagel Condensation : The intermediate undergoes condensation with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in toluene using piperidine and acetic acid as catalysts. This generates the acrylamido derivatives via C=C bond formation .
Key Conditions: Reflux for 5–6 hours, followed by recrystallization (e.g., ethanol) to purify products with yields of 72–94% .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹, and amide C=O at ~1605 cm⁻¹) .
  • ¹H NMR : Confirms substituent environments (e.g., aromatic protons at δ 6.96–8.01 ppm, methylene/methyl groups at δ 1.33–2.26 ppm, and NH/OH signals at δ 10.83–11.87 ppm) .
  • Mass Spectrometry : Validates molecular weight via parent ion peaks (e.g., m/z 369 [M-1] for a phenolic derivative) .

Q. What in vitro assays are used to evaluate antioxidant activity?

  • DPPH Radical Scavenging : Measures reduction of 1,1-diphenyl-2-picrylhydrazyl radicals, indicating hydrogen-donating capacity .
  • Nitric Oxide (NO) Scavenging : Quantifies inhibition of NO radicals generated from sodium nitroprusside .
  • Lipid Peroxidation Assay : Uses Fe²⁺/ascorbate to induce oxidative damage in rat brain homogenates; thiobarbituric acid-reactive substances (TBARS) are measured .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Catalyst Screening : Piperidine/acetic acid systems (0.35 mL and 1.3 mL, respectively, per 10 mmol substrate) promote efficient Knoevenagel condensation .
  • Solvent Effects : Toluene is preferred for reflux due to its high boiling point and inertness, minimizing side reactions .
  • Time-Temperature Profiling : Reaction completion within 5–6 hours at reflux balances efficiency and thermal degradation risks .

Q. What in vivo models assess anti-inflammatory activity, and how are results interpreted?

  • Carrageenan-Induced Paw Edema : Administer carrageenan (1% w/v in saline) subcutaneously to rat hind paws; measure edema volume at 1–5 hours post-injection. Compounds with phenolic substituents (e.g., 4-hydroxyphenyl) show 70–83% inhibition, comparable to diclofenac (85%) .
  • Dose-Response Analysis : Test compounds at 50–100 mg/kg (oral) to establish efficacy thresholds and toxicity profiles .

Q. How do structural modifications influence pharmacological activity?

  • Substituent Effects : Phenolic groups (e.g., 4-hydroxy-3-methoxyphenyl) enhance antioxidant activity due to radical stabilization via resonance. Bulky substituents may reduce bioavailability .
  • Heterocyclic Variations : Replacing the benzo[d]thiazole moiety with other heterocycles (e.g., thiazolidinone) alters cytotoxicity profiles, as seen in related benzothiazole derivatives .

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

  • Polymorphism Detection : Differential scanning calorimetry (DSC) and X-ray crystallography resolve discrepancies in melting points (e.g., 215–300°C) caused by recrystallization solvents .
  • Spectral Overlaps : 2D NMR (e.g., HSQC, HMBC) distinguishes overlapping signals in aromatic and aliphatic regions .

Q. Are there alternative synthetic routes for derivatives with enhanced bioactivity?

  • Nucleophilic Substitution : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with benzo[d]thiazol-2-yl acetonitrile in glacial acetic acid yields thienopyrimidine analogues via cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yields for thermally sensitive intermediates (not explicitly cited but inferred from modern synthetic trends).

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